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molecular formula C9H10O B049830 2,3-Dihydro-2-methylbenzofuran CAS No. 1746-11-8

2,3-Dihydro-2-methylbenzofuran

Cat. No. B049830
M. Wt: 134.17 g/mol
InChI Key: BWCJVGMZEQDOMY-UHFFFAOYSA-N
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Patent
US04634465

Procedure details

With efficient stirring, 283 g. (1.77 moles) of bromine are added dropwise at 0°-5° C. to a mixture of 237 g (1.77 moles) of 2,3-dihydro-2-methylbenzo[b]furan, 148.7 g (1.77 moles) of sodium bicarbonate, 500 ml of methylene chloride and 500 ml of water. When the addition of bromine is complete, the mixture is stirred for another 1/2 hour at 20°-25° C. The organic phase is separated, dried over sodium sulfate, concentrated and fractionated in vacuo. Yield: 242 g (66% of theory) of 5-bromo-2,3-dihydro-2-methylbenzo[b]furan and 77 g (15% theory) of 5,7-dibromo-2,3-dihydro-2-methylbenzo[b]furan.
Quantity
1.77 mol
Type
reactant
Reaction Step One
Quantity
237 g
Type
reactant
Reaction Step One
Quantity
148.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][CH:4]1[O:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[CH2:5]1.C(=O)(O)[O-].[Na+].C(Cl)Cl>O>[Br:1][C:11]1[CH:10]=[CH:9][C:7]2[O:8][CH:4]([CH3:3])[CH2:5][C:6]=2[CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.77 mol
Type
reactant
Smiles
BrBr
Name
Quantity
237 g
Type
reactant
Smiles
CC1CC2=C(O1)C=CC=C2
Name
Quantity
148.7 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
500 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for another 1/2 hour at 20°-25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
BrC1=CC2=C(OC(C2)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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